![molecular formula C16H13NO4 B12897341 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/no-structure.png)
4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid is an organic compound that features a dibenzofuran moiety and a hydroxyimino functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of biphenyl derivatives.
Introduction of Butanoic Acid Moiety: The butanoic acid group can be introduced via a Friedel-Crafts acylation reaction.
Addition of Hydroxyimino Group: The hydroxyimino group can be added through an oximation reaction, where a hydroxylamine derivative reacts with a carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with dibenzofuran structures are studied for their catalytic properties in organic reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Biochemistry: Studied for their interactions with biological macromolecules.
Industry
Polymer Science: Used in the synthesis of high-performance polymers.
Environmental Science: Studied for their role in the degradation of pollutants.
Mecanismo De Acción
The mechanism of action of 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The dibenzofuran core can intercalate with DNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound, known for its stability and aromaticity.
4-(Dibenzo[b,d]furan-2-yl)butanoic acid: Lacks the hydroxyimino group but shares the dibenzofuran and butanoic acid moieties.
4-(Hydroxyimino)butanoic acid: Lacks the dibenzofuran moiety but contains the hydroxyimino and butanoic acid groups.
Uniqueness
4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid is unique due to the combination of the dibenzofuran core and the hydroxyimino functional group, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H13NO4 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
(4Z)-4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid |
InChI |
InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19)/b17-13- |
Clave InChI |
ODQJWIMYDRXPBG-LGMDPLHJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C(=N\O)/CCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


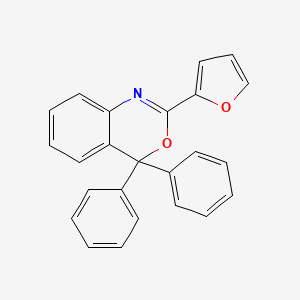
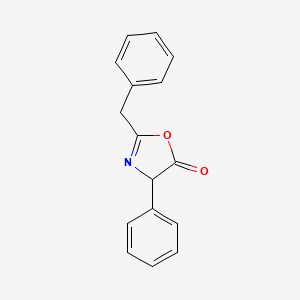
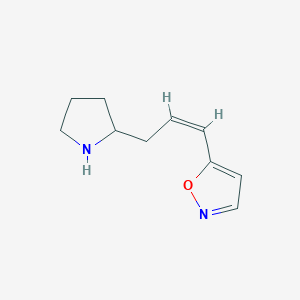


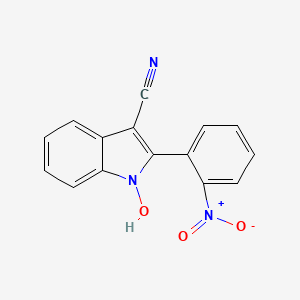
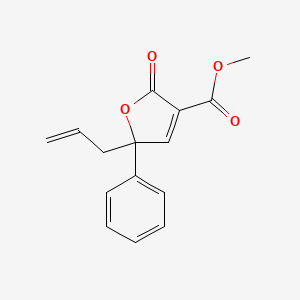
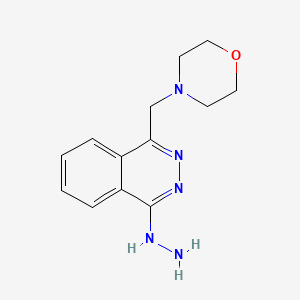
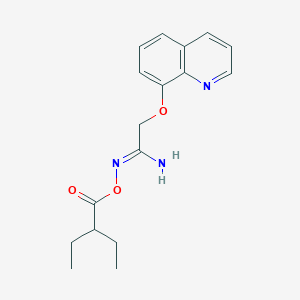
![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
